MMP-1/MMP-9 Substrate, Fluorogenic

Vue d'ensemble

Description

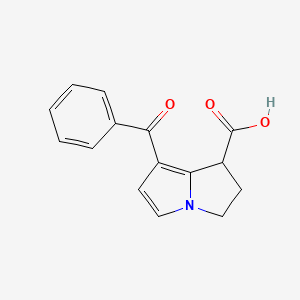

MMP-1/MMP-9 Substrate, Fluorogenic is an excellent quenched fluorescence substrate for MMP-1 and MMP-9 . Both enzymes cleave this substrate between Gly and Cys (Me), liberating a fluorescent cleavage product . This substrate is suitable for inhibitor screening and determining K_i values .

Molecular Structure Analysis

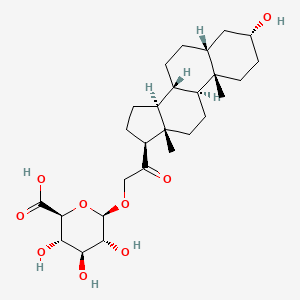

The empirical formula of MMP-1/MMP-9 Substrate, Fluorogenic is C49H68N14O12S . The molecular weight is 1077.22 . More detailed structural information may be available from the manufacturer or in specific scientific literature.Chemical Reactions Analysis

MMP-1 and MMP-9 enzymes cleave this substrate between Gly and Cys (Me), liberating a fluorescent cleavage product . This reaction can be used to quantify MMP activity .Physical And Chemical Properties Analysis

The substrate is a solid form with a yellow color . It is soluble in 50% acetic acid at a concentration of 10 mg/mL . The fluorescence excitation maximum is around 365 nm, and the emission maximum is around 450 nm .Applications De Recherche Scientifique

Enzyme Kinetics and Activity Assays

The fluorogenic substrate is primarily used to study the kinetics and activity of matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-9. These enzymes play a crucial role in tissue remodeling and repair, as well as in pathological processes such as tumor invasion and metastasis. The substrate is cleaved between Gly and Cys(Me), releasing a fluorescent product that allows for real-time monitoring of enzyme activity . This is essential for determining the kinetic parameters and inhibitor screening.

Inhibitor Screening

Researchers utilize this substrate for screening potential MMP inhibitors. The fluorescence release upon enzymatic cleavage provides a quantifiable measure of MMP activity, which is reduced in the presence of an inhibitor. This application is vital for developing new therapeutic agents targeting MMPs, which are implicated in various diseases, including cancer, arthritis, and cardiovascular conditions .

Determining Ki Values

The substrate aids in calculating the inhibition constant (Ki) values for MMP inhibitors. By measuring the decrease in fluorescence in the presence of various concentrations of an inhibitor, researchers can derive Ki values, which indicate the potency of the inhibitor .

Pathological Studies

Given MMPs’ involvement in disease progression, the substrate is used in pathological studies to assess MMP activity in disease states. For example, elevated levels of MMP-1 and MMP-9 activity can be indicative of aggressive cancer phenotypes or active inflammatory processes .

Drug Development

In drug development, this substrate can be employed in high-throughput screening assays to identify drug candidates that modulate MMP activity. This is particularly relevant for diseases where MMPs are known to contribute to the pathology, such as in fibrotic diseases or atherosclerosis .

Biomarker Discovery

The substrate’s ability to provide a direct measure of MMP activity makes it a useful tool in biomarker discovery. Researchers can correlate MMP activity levels with disease severity or progression, aiding in the identification of potential biomarkers for diagnostic or prognostic purposes .

Mécanisme D'action

- This fluorogenic property allows researchers to monitor MMP-1 and MMP-9 activity in vitro and in vivo .

- Dysregulation of MMPs can contribute to pathological conditions, such as cancer invasion and lung fibrosis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H68N14O12S/c1-29(44(66)58-35(43(50)65)16-9-10-20-53-45(67)33-14-7-8-15-34(33)51-2)56-47(69)37(23-31-25-52-28-55-31)59-48(70)38(27-76-3)57-42(64)26-54-46(68)36(22-30-12-5-4-6-13-30)60-49(71)40-17-11-21-61(40)39-19-18-32(62(72)73)24-41(39)63(74)75/h7-8,14-15,18-19,24-25,28-30,35-38,40,51H,4-6,9-13,16-17,20-23,26-27H2,1-3H3,(H2,50,65)(H,52,55)(H,53,67)(H,54,68)(H,56,69)(H,57,64)(H,58,66)(H,59,70)(H,60,71)/t29-,35-,36-,37-,38-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNOECDMJTUEJM-HAHFRGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CSC)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H68N14O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MMP-1/MMP-9 Substrate, Fluorogenic | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

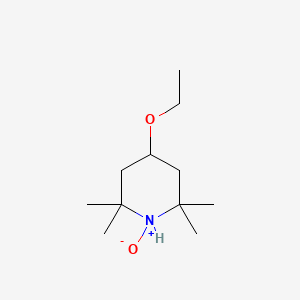

![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)

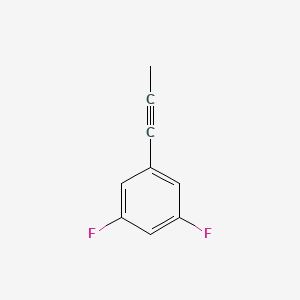

![[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B586696.png)